molecular formula C9H5BrClFN2O B11757033 6-Bromo-4-chloro-8-fluoro-2-methoxyquinazoline

6-Bromo-4-chloro-8-fluoro-2-methoxyquinazoline

Cat. No.: B11757033
M. Wt: 291.50 g/mol
InChI Key: VVOOHVFJNXADFK-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-8-fluoro-2-methoxyquinazoline is a heterocyclic organic compound with the molecular formula C9H5BrClFN2O and a molecular weight of 291.5 g/mol . This compound belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloro-8-fluoro-2-methoxyquinazoline typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of quinazoline derivatives followed by methoxylation. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include continuous flow reactors and advanced purification techniques to meet the stringent quality standards required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chloro-8-fluoro-2-methoxyquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The reaction conditions vary depending on the desired product but often involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions include various substituted quinazolines, which can have enhanced biological activities and improved pharmacokinetic properties .

Scientific Research Applications

6-Bromo-4-chloro-8-fluoro-2-methoxyquinazoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: The compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-8-fluoro-2-methoxyquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other halogenated quinazolines, such as:

Uniqueness

6-Bromo-4-chloro-8-fluoro-2-methoxyquinazoline is unique due to its specific combination of halogen atoms and methoxy group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H5BrClFN2O

Molecular Weight

291.50 g/mol

IUPAC Name

6-bromo-4-chloro-8-fluoro-2-methoxyquinazoline

InChI

InChI=1S/C9H5BrClFN2O/c1-15-9-13-7-5(8(11)14-9)2-4(10)3-6(7)12/h2-3H,1H3

InChI Key

VVOOHVFJNXADFK-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=C(C=C2F)Br)C(=N1)Cl

Origin of Product

United States

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